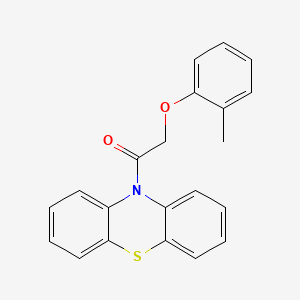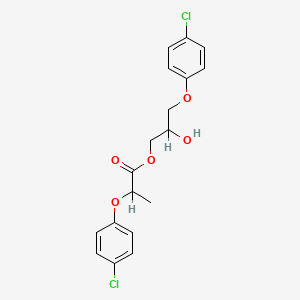![molecular formula C12H20N2O2Pd B14661615 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium CAS No. 38337-62-1](/img/structure/B14661615.png)
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium is a complex compound that combines an organic ligand with a palladium metal center. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Vorbereitungsmethoden
The synthesis of 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium typically involves the reaction of the organic ligand with a palladium precursor under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the formation of the desired complex. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
Analyse Chemischer Reaktionen
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized products.
Reduction: It can also undergo reduction reactions, often facilitated by reducing agents.
Substitution: The ligand in the compound can be substituted with other ligands, leading to the formation of new complexes. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in industrial processes that require palladium-based catalysts.
Wirkmechanismus
The mechanism of action of 4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium involves its interaction with molecular targets and pathways. The palladium center can facilitate various catalytic processes by coordinating with substrates and promoting chemical transformations. The specific pathways involved depend on the type of reaction and the substrates used.
Vergleich Mit ähnlichen Verbindungen
4-[2-(4-Oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium can be compared with other similar compounds, such as:
Nickel 4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one: This compound has a similar ligand structure but contains nickel instead of palladium.
Other palladium complexes: Various palladium complexes with different ligands can be compared based on their structural and chemical properties. The uniqueness of this compound lies in its specific ligand structure and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
38337-62-1 |
|---|---|
Molekularformel |
C12H20N2O2Pd |
Molekulargewicht |
330.72 g/mol |
IUPAC-Name |
4-[2-(4-oxopentan-2-ylideneamino)ethylimino]pentan-2-one;palladium |
InChI |
InChI=1S/C12H20N2O2.Pd/c1-9(7-11(3)15)13-5-6-14-10(2)8-12(4)16;/h5-8H2,1-4H3; |
InChI-Schlüssel |
QHCQUABFPPHIIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NCCN=C(C)CC(=O)C)CC(=O)C.[Pd] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


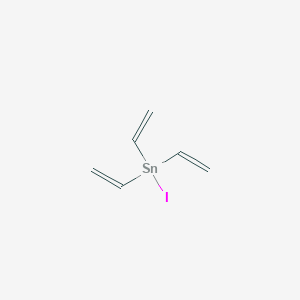
![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)

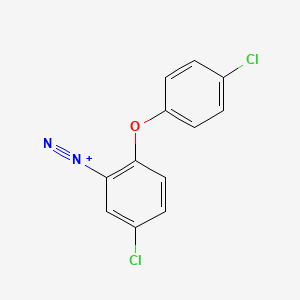

![N-[(Prop-2-en-1-yl)oxy]propanamide](/img/structure/B14661568.png)
![2H-azepino[1,2-a]benzimidazole](/img/structure/B14661573.png)
![(2S)-3-(1H-Imidazol-5-yl)-2-[(5-oxo-L-prolyl)amino]-1-(triaz-2-yn-2-ium-1-ylidene)propan-1-olate](/img/structure/B14661581.png)
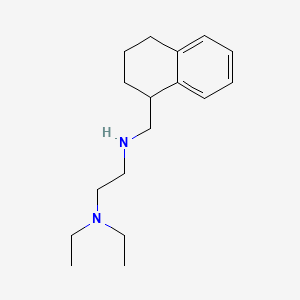
![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)

